REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]([N+:11]([O-])=O)[CH:3]=1>C(O)C.[Pd]>[NH2:11][C:4]1[CH:3]=[C:2]([CH3:1])[C:10]2[O:9][CH2:8][CH2:7][C:6]=2[CH:5]=1
|
Name
|
7-methyl-5-nitro-2,3-dihydrobenzofuran
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2CCOC21)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether (30 ml) and hydrochloric acid (2M; 30 ml)
|
Type
|
CUSTOM
|
Details
|
the acid layer removed
|
Type
|
EXTRACTION
|
Details
|
the organic extracted with further acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4), extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C2=C(CCO2)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |